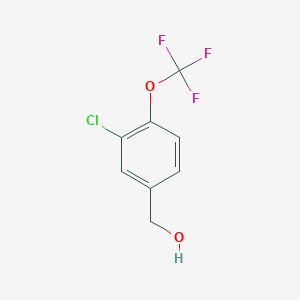

3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSDIQXFHKDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378747 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-48-5 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic protocol, outlines the underlying chemical principles, and presents a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical process development.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom and the trifluoromethoxy group imparts unique electronic and lipophilic properties to molecules incorporating this scaffold. These characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modulate other pharmacokinetic and pharmacodynamic parameters.

This guide offers an in-depth exploration of a common and efficient method for the preparation of this versatile building block: the reduction of the corresponding benzaldehyde. Furthermore, it provides a detailed protocol for the comprehensive characterization of the final product, ensuring its identity and purity for subsequent applications.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde. This transformation is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).

Underlying Principles of the Reduction Reaction

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[1][2][3] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻).[1][4] The reaction mechanism can be summarized in two key steps:

-

Nucleophilic Attack: The electron-rich hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the cleavage of the pi bond of the carbonyl group, generating a transient alkoxide intermediate.[1][3]

-

Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (like an alcohol or water) or during an acidic workup to yield the final primary alcohol.[1][3]

Sodium borohydride is the preferred reagent for this transformation due to its selectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl compounds like esters and amides under standard conditions.[1][2] This selectivity is advantageous when other functional groups are present in the molecule.

Experimental Protocol

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde in methanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Effervescence (hydrogen gas evolution) may be observed. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1M hydrochloric acid at 0 °C until the pH is slightly acidic. This step also neutralizes the borate esters formed during the reaction.

-

Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Analytical workflow for the characterization of the synthesized product.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care and avoid contact with moisture.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis. [5][6][7]

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound via the reduction of its corresponding aldehyde. The provided experimental protocol, coupled with the comprehensive characterization workflow, offers a reliable framework for researchers and scientists to produce and validate this important chemical intermediate. The principles and techniques described herein are fundamental to the fields of organic synthesis and medicinal chemistry, enabling the development of novel molecules with potential therapeutic and industrial applications.

References

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for .... Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.

-

European Patent Office. (2017, July 28). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. staging.keyorganics.net [staging.keyorganics.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Building Block

3-Chloro-4-(trifluoromethoxy)benzyl alcohol, with the CAS Number 56456-48-5, is a distinct halogenated aromatic alcohol. Its structure is characterized by a benzyl alcohol core substituted with both a chlorine atom and a trifluoromethoxy group. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable intermediate in various synthetic applications, particularly in the realms of pharmaceutical and agrochemical research. The presence of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound a subject of interest for medicinal chemists.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, methodologies for their experimental determination, and an exploration of its significance in modern chemical synthesis.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C8H6ClF3O2 | [3] |

| Molecular Weight | 226.58 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 236.4 ± 35.0 °C (at 760 Torr) | [3] |

| Density | 1.456 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 96.8 ± 25.9 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Delving Deeper: Essential Parameters for Drug Discovery

Melting Point

The melting point is a crucial indicator of a solid's purity. For a pure crystalline solid, a sharp melting point is expected.[4]

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical factor influencing a compound's suitability for various reaction conditions and its bioavailability in drug formulations. While qualitative statements suggest good solubility in organic solvents for similar compounds, quantitative data is essential for precise applications.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, often by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in the body. While a predicted XlogP of 2.5 is available for the related compound 3-chloro-4-(trifluoromethyl)benzyl alcohol, an experimental value for the target compound is desirable.[6]

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Pre-saturation: Equal volumes of n-octanol and water are shaken together to pre-saturate each phase with the other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to separate.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Figure 2: Shake-Flask Method for LogP Determination.

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the hydroxyl group is the primary acidic proton. The pKa is crucial for predicting the ionization state of the compound at different pH values, which affects its solubility, membrane permeability, and receptor binding.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity. While specific spectra for this compound are not widely published, we can anticipate the key features based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the methylene protons of the -CH₂OH group, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the chloro and trifluoromethoxy substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbon of the trifluoromethoxy group (which will show coupling to fluorine).

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the alcohol (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and C-O and C-F stretches.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[7] Fragmentation patterns can provide further structural information.

Stability and Reactivity

Benzyl alcohols are versatile functional groups that can undergo a variety of chemical transformations. The reactivity of this compound is influenced by its substituents. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups can affect the reactivity of the aromatic ring and the benzylic position.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

-

Halogenation: The hydroxyl group can be replaced by a halogen using standard halogenating agents.

In terms of stability, the compound should be stored in a cool, dry place, sealed from moisture.[8] While generally stable, it may be sensitive to strong oxidizing agents and strong acids.

Significance and Applications

Halogenated and trifluoromethoxylated benzyl alcohols are important building blocks in organic synthesis. The trifluoromethoxy group, in particular, is of great interest in drug design as it can enhance metabolic stability and membrane permeability, and modulate the electronic properties of a molecule.[1][2]

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as an intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The trifluoromethoxy group is present in a number of marketed drugs and clinical candidates. This benzyl alcohol derivative serves as a precursor for introducing the 3-chloro-4-(trifluoromethoxy)phenyl moiety into more complex drug scaffolds.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry to enhance the efficacy and stability of pesticides and herbicides.[4]

-

Materials Science: The unique properties conferred by the fluorine-containing group can be exploited in the synthesis of specialty polymers and other advanced materials.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its combination of a reactive benzyl alcohol functionality with the influential chloro and trifluoromethoxy substituents makes it a promising building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This guide has provided a comprehensive overview of its known physicochemical properties and outlined the standard methodologies for determining the currently unavailable parameters. Further experimental investigation into the solubility, pKa, and LogP of this compound would be highly beneficial to the scientific community, enabling its more effective utilization in the development of new and improved chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Retrieved from [Link]

-

Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups. Retrieved from [Link]

-

Semantic Scholar. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

RSC Publishing. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3-Chloro-4-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

ChemBK. (2024). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). QMRF - Title: LogP model for Octanol-water partition coefficient prediction from the OPERA models. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

European Patent Office. (n.d.). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. 56456-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. 56456-48-5 this compound AKSci X2258 [aksci.com]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental data and synthetic methodologies related to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5). This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably potent inhibitors of autotaxin, an enzyme implicated in a variety of pathological conditions. This document consolidates available analytical data, outlines a detailed synthetic protocol, and discusses the compound's significance in the context of medicinal chemistry and drug development.

Introduction

This compound is a halogenated and fluorinated aromatic alcohol. Its chemical structure, featuring a trifluoromethoxy group, imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents[1][2]. The trifluoromethoxy moiety is known to enhance the bioavailability and metabolic stability of drug candidates. This guide will delve into the known experimental parameters of this compound, providing a foundational resource for researchers working with this intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 56456-48-5 | [3][4] |

| IUPAC Name | (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | [3][4] |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Appearance | Solid | |

| Storage | Store in a cool, dry place | [4] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A commercially available ¹H NMR spectrum of this compound confirms its structure[3].

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

Benzylic Protons: A singlet or doublet (depending on coupling to the hydroxyl proton) in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the -CH₂OH group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, corresponding to the -OH proton.

While a specific spectrum is not publicly available, the expected chemical shifts in the ¹³C NMR spectrum can be predicted based on the structure and data from similar compounds[5][6].

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

Benzylic Carbon: A signal around δ 60-65 ppm for the -CH₂OH carbon.

-

Trifluoromethoxy Carbon: A quartet signal further downfield due to the strong deshielding effect of the three fluorine atoms.

The IR spectrum is useful for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected[7][8]:

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 isotopic pattern in a 3:1 ratio.

Synthesis Protocol

This compound is typically synthesized via the reduction of its corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid. The following is a detailed, field-proven protocol based on established methods for the reduction of substituted benzoic acids[9][10].

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 3-chloro-4-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of deionized water, followed by the addition of 1 M HCl until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in Drug Development: Synthesis of Autotaxin Inhibitors

The primary documented application of this compound is as a crucial intermediate in the synthesis of potent autotaxin (ATX) inhibitors. ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression, fibrosis, and inflammation.

The benzyl alcohol is typically converted to a benzyl halide, which then undergoes nucleophilic substitution with a suitable amine-containing scaffold to build the final inhibitor molecule.

Exemplary Synthetic Pathway

Caption: General scheme for the synthesis of autotaxin inhibitors.

Biological Significance and Rationale for Use

While there is no direct experimental data on the biological activity of this compound itself, its importance lies in its contribution to the pharmacological profile of the final drug molecules.

-

Trifluoromethoxy Group: This group is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic, which can improve membrane permeability and oral absorption of the final drug. Furthermore, it is metabolically stable, preventing rapid degradation of the drug in the body.

-

Chloro Group: The chlorine atom can modulate the electronic properties of the aromatic ring and can be involved in halogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity.

The use of this specific intermediate in the synthesis of autotaxin inhibitors suggests that the 3-chloro-4-(trifluoromethoxy)phenyl moiety is crucial for achieving high potency and favorable pharmacokinetic properties in the final drug candidates.

Conclusion

This compound is a valuable and specialized building block in medicinal chemistry. Its unique combination of substituents makes it an important intermediate for the synthesis of complex and potent pharmaceutical agents, particularly in the development of autotaxin inhibitors. This guide has provided a comprehensive overview of its known experimental data, a detailed synthetic protocol, and an in-depth discussion of its application and significance, serving as a vital resource for researchers in the field of drug discovery and development.

References

-

(3-Chloro-4-(trifluoromethoxy)phenyl)methanol - MySkinRecipes. (URL: [Link])

-

How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? - Chemistry Stack Exchange. (2014-02-21). (URL: [Link])

-

How is benzoic acid converted into benzyl alcohol? - Quora. (2017-09-17). (URL: [Link])

-

(3-Chloro-4-(trifluoromethoxy)phenyl)methanol - MySkinRecipes. (URL: [Link])

-

(3-Chloro-4-(trifluoromethoxy)phenyl)methanol - MySkinRecipes. (URL: [Link])

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University. (URL: [Link])

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University. (URL: [Link])

-

Contents - The Royal Society of Chemistry. (URL: [Link])

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL: [Link])

-

Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). (URL: [Link])

-

FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. ResearchGate. (URL: [Link])

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol - NIST WebBook. (URL: [Link])

Sources

- 1. (3-Chloro-4-(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]

- 2. (3-Chloro-4-(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]

- 3. This compound(56456-48-5) 1H NMR spectrum [chemicalbook.com]

- 4. 56456-48-5|(3-Chloro-4-(trifluoromethoxy)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Introduction

3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound is paramount to ensure the integrity of starting materials, the success of synthetic processes, and the safety and efficacy of the final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its long-term viability.

Chemical Profile and Inherent Stability

This compound possesses a substituted benzyl alcohol core. While generally stable under standard conditions, the presence of a benzylic hydroxyl group, a chlorine atom, and a trifluoromethoxy group on the aromatic ring introduces specific chemical reactivities that must be considered for long-term storage and handling.[1][2]

Key Structural Features and Their Influence on Stability:

-

Benzylic Alcohol: The hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (3-chloro-4-(trifluoromethoxy)benzaldehyde) and carboxylic acid (3-chloro-4-(trifluoromethoxy)benzoic acid). This process can be catalyzed by light, heat, and the presence of oxidizing agents.

-

Aromatic Ring: The electron-withdrawing nature of the chlorine and trifluoromethoxy substituents can influence the reactivity of the aromatic ring and the benzylic position.

-

Trifluoromethoxy Group: This group is generally stable but can be susceptible to hydrolysis under extreme acidic or basic conditions, although this is less common than oxidation of the alcohol.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on safety data sheets for the compound and structurally similar molecules:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[1][2] Ambient temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. | Lower temperatures slow down the rate of chemical reactions, including oxidation. |

| Light | Keep in a tightly closed, opaque container, away from direct sunlight.[1] | UV radiation can provide the energy to initiate photo-oxidative degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for high-purity applications. | Minimizes contact with atmospheric oxygen, a key reactant in oxidative degradation. |

| Container | Use a tightly closed container made of a non-reactive material (e.g., amber glass).[1][2] | Prevents contamination and exposure to moisture and air. |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1] | These substances can directly react with and degrade the compound. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting issues in synthetic processes.

Oxidative Degradation

The primary degradation pathway for benzyl alcohols is oxidation. This can proceed in a stepwise manner:

-

Oxidation to Aldehyde: this compound can be oxidized to 3-chloro-4-(trifluoromethoxy)benzaldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 3-chloro-4-(trifluoromethoxy)benzoic acid.

Caption: Oxidative degradation pathway of this compound.

Degradation under Acidic and Basic Conditions

While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ether formation (self-condensation) or other side reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of stability involves both long-term and accelerated stability studies, often preceded by forced degradation studies to identify potential degradation products and establish suitable analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active substance.[4]

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for a Typical Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photolytic: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[5]

-

Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradation products.

-

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted according to ICH guidelines.

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Conclusion

This compound is a stable compound when stored under appropriate conditions.[1] The primary degradation pathway is oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. By adhering to the recommended storage conditions of a cool, dark, and dry environment in a tightly sealed container, the integrity of this valuable chemical intermediate can be maintained. For critical applications, conducting forced degradation and long-term stability studies is essential to fully characterize its stability profile and ensure its suitability for use.

References

-

Patel, Y., et al. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. ResearchGate. [Link]

-

JETIR. (2019). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

A Technical Guide to the Quantum Chemical Analysis of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-Chloro-4-(trifluoromethoxy)benzyl alcohol. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely validated computational approach. This document is designed to serve as a practical handbook for researchers in drug discovery and computational chemistry, offering not just a procedural walkthrough but also the scientific rationale behind key decisions in the computational workflow. By elucidating the electronic structure, reactivity, and spectroscopic properties of the target molecule, these calculations can significantly accelerate the drug development pipeline, from hit identification to lead optimization.[1][2] The protocols are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Rationale for Computational Scrutiny

This compound is a halogenated organic molecule with potential relevance in medicinal chemistry. The presence of a chlorine atom, a trifluoromethoxy group, and a benzyl alcohol moiety suggests a complex electronic environment that can govern its interaction with biological targets. Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount in predicting its behavior in a physiological environment.

Quantum chemical calculations, a cornerstone of computer-aided drug design (CADD), provide a powerful lens through which to examine these properties at a molecular level.[3][4] By solving approximations of the Schrödinger equation, we can generate a detailed picture of the molecule's electronic landscape, information that is often difficult or impossible to obtain through experimental means alone.[5] This computational approach allows for the rapid screening of potential drug candidates and the rational design of new molecules with improved efficacy and safety profiles.[2][3][6]

This guide will focus on a workflow centered around Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size and complexity.[7][8]

Foundational Theory and Method Selection

Density Functional Theory (DFT): A Pragmatic Choice

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. This simplification makes DFT computationally more tractable than traditional ab initio methods, without a significant loss of accuracy for many applications.

The B3LYP Functional: A Hybrid Approach

The choice of the functional is critical in DFT. For this guide, we will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation and has been shown to provide excellent results for a wide range of organic molecules.[9][10][11][12] While newer functionals exist, B3LYP remains a robust and well-benchmarked choice for general-purpose calculations.[13] It is particularly suitable for predicting geometries and energies of organic compounds.[9][10][12]

The 6-31G Basis Set: Balancing Accuracy and Efficiency*

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G* basis set, also known as 6-31G(d), is a Pople-style basis set that provides a good compromise between accuracy and computational cost for molecules containing first and second-row elements. The "*" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic nature of chemical bonds, particularly in the presence of electronegative atoms like chlorine and fluorine.[14]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be executed using a standard computational chemistry software package such as Gaussian.[15][16][17][18][19]

Diagram: Computational Chemistry Workflow

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Obtaining the Molecular Structure

The first step is to obtain the 2D structure of this compound. This can be sourced from chemical databases like PubChem. The SMILES (Simplified Molecular Input Line Entry System) string for this molecule is C1=CC(=C(C=C1CO)Cl)C(F)(F)F.[20]

Step 2: Generating the Initial 3D Geometry

Using a molecular modeling software (e.g., GaussView, Avogadro), convert the 2D structure or SMILES string into an initial 3D geometry. This initial structure does not need to be perfect, as it will be refined in the next step.

Step 3: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

-

Protocol:

-

Load the initial 3D structure into the computational chemistry software.

-

Specify the calculation type as "Optimization".

-

Select the DFT method: B3LYP.

-

Choose the basis set: 6-31G*.

-

Initiate the calculation.

-

The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

Step 4: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:

-

Verification of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, which can be compared with experimental data if available.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Specify the calculation type as "Frequency".

-

Use the same method (B3LYP) and basis set (6-31G*) as the optimization.

-

Run the calculation.

-

Step 5: Calculation of Electronic Properties

Once the optimized geometry is confirmed to be a true minimum, a single-point energy calculation can be performed to obtain various electronic properties.

-

Key Properties to Calculate:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for understanding a molecule's reactivity.[21] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[21] The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[22][23][24]

-

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule.[25][26][27][28][29] It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.[29]

-

-

Protocol:

-

Use the optimized geometry.

-

Specify the calculation type as "Single Point Energy".

-

Ensure that the options to save molecular orbitals and generate the electrostatic potential are enabled.

-

Use the same method (B3LYP) and basis set (6-31G*).

-

Execute the calculation.

-

Analysis and Interpretation of Results

Optimized Geometry

The output of the geometry optimization will provide the final, low-energy 3D coordinates of all atoms. This structure can be visualized and analyzed to understand the molecule's shape, bond lengths, and bond angles.

HOMO-LUMO Analysis

The energies of the HOMO and LUMO, and the resulting energy gap, provide insights into the molecule's electronic behavior.

| Property | Significance in Drug Design |

| HOMO Energy | Higher energy indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Lower energy suggests a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[21] |

These values are critical for predicting how the molecule might interact with a biological target. For instance, a drug molecule often acts as an electron donor (nucleophile) or acceptor (electrophile) in its interaction with a receptor.[22][30]

Molecular Electrostatic Potential (MESP) Map

The MESP map is typically visualized as a color-coded surface.

-

Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and likely sites for electrophilic attack.

-

Blue regions: Represent areas of positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

-

Green/Yellow regions: Denote areas of neutral or near-neutral potential.

For this compound, the MESP map will likely show negative potential around the oxygen atoms of the alcohol and trifluoromethoxy groups, and the chlorine atom, making these potential sites for hydrogen bonding or interaction with positively charged residues in a protein binding pocket.

Diagram: Interpreting Computational Results

Caption: The relationship between calculated properties and their application in drug design.

Conclusion and Future Directions

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound. The insights gained from this analysis, particularly regarding the molecule's electronic structure and reactivity, are invaluable for its potential development as a therapeutic agent.

Further computational studies could involve:

-

Solvation Modeling: Performing calculations in a simulated solvent environment to better mimic physiological conditions.

-

Docking and Molecular Dynamics: Simulating the interaction of the molecule with a specific protein target to predict binding affinity and mode.

-

QSAR (Quantitative Structure-Activity Relationship) Studies: Correlating calculated properties with experimentally determined biological activity to build predictive models.

By integrating these computational techniques into the drug discovery process, researchers can make more informed decisions, ultimately saving time and resources in the development of new medicines.[1][2][3][6]

References

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). vertexaisearch.cloud.google.com.

- Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. (n.d.). NIH.

- Computational Methods in Drug Discovery. (n.d.). PubMed Central.

- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project.

- About Gaussian 16. (2017, July 5). Gaussian.com.

- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023, December 12). Nature.

- Gaussian 16. (2019, October 14). Gaussian.com.

- Computational Chemistry to accelerate drug discovery. (n.d.). Eurofins Discovery.

- Molecular Electrostatic Potential (MEP). (n.d.).

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ACS Publications.

- Gaussian Software. (n.d.). Chemist Wizards.

- Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024, October 24). ACS Publications.

- Viewing Electrostatic Potential Maps. (2022, May 23). Avogadro.

- Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). ChemRxiv.

- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). PubMed Central.

- 6 ways computational chemistry can refine your drug discovery project. (2021, November 18). NuChem Sciences.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube.

- Contemporary Computational Applications and Tools in Drug Discovery. (n.d.). PMC.

- Gaussian 16. (n.d.). William & Mary.

- Gaussian (software). (n.d.). Wikipedia.

- Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014, August 1). Inpressco.

- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube.

- Quantum Chemical Calculation and Evaluation of Partition Coefficients for Classical and Emerging Environmentally Relevant Organic Compounds. (2021, December 21). ACS Publications.

- Insights Into Halogen Bonding From Density Functional Theory Calculations. (n.d.). ResearchGate.

- ubiquity of B3LYP/6-31G*. (2016, January 15). Reddit.

- Modeling a Halogen Dance Reaction Mechanism: A Density Functional Theory Study. (2025, August 6). ResearchGate.

- HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger.

- 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O). (n.d.). PubChemLite.

- Density functional theory calculations for two-dimensional silicene with halogen functionalization. (n.d.). RSC Publishing.

- Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (n.d.). ACS Publications.

- What does B3LYP do well? What does it do badly? (2021, May 1). Chemistry Stack Exchange.

- Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. (n.d.). Nature.

- Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. (2025, October 27). ResearchGate.

- Quantum chemistry. (n.d.). Wikipedia.

- Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.).

- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022, June 20). NIH.

- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. (n.d.). Sigma-Aldrich.

- 3-chloro-benzyl alcohol. (n.d.). Sigma-Aldrich.

- 4-chloro-3-(trifluoromethyl)benzyl alcohol 65735-71-9. (n.d.). Guidechem.

- 3-Chloro-4-(Trifluoromethyl)Benzyl Alcohol (Cas 948014-51-5). (n.d.). Parchem.

Sources

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. nuchemsciences.com [nuchemsciences.com]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. researchgate.net [researchgate.net]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. inpressco.com [inpressco.com]

- 12. reddit.com [reddit.com]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 15. gaussian.com [gaussian.com]

- 16. gaussian.com [gaussian.com]

- 17. chemistwizards.com [chemistwizards.com]

- 18. wm.edu [wm.edu]

- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 20. PubChemLite - 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. learn.schrodinger.com [learn.schrodinger.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 26. MEP [cup.uni-muenchen.de]

- 27. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

The Advent of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a crucial fluorinated building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts desirable properties such as metabolic stability and altered lipophilicity to parent molecules. This technical guide provides an in-depth exploration of the logical synthesis of this compound, grounded in foundational principles of fluorine chemistry. While a singular "discovery" paper is not readily identifiable, the synthetic route is clear and follows established, high-yield chemical transformations. This guide will focus on the most probable and scientifically sound pathway: the synthesis of the key intermediate, 3-chloro-4-(trifluoromethoxy)benzaldehyde, and its subsequent reduction to the target benzyl alcohol.

Introduction: The Significance of the Trifluoromethoxy Group

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is a strong electron-withdrawing group, influencing the acidity and basicity of nearby functional groups, and its lipophilicity can enhance membrane permeability. Furthermore, the C-F bond's strength makes the trifluoromethoxy group highly resistant to metabolic degradation, a critical attribute for developing robust pharmaceutical candidates. The synthesis of specifically substituted aromatic compounds containing this group is therefore of high importance.

The origins of aryl trifluoromethyl ether synthesis can be traced back to the pioneering work of L. Yagupol'skii in 1955, who first prepared these compounds from substituted anisoles.[1][2] This foundational chemistry paved the way for the development of a wide array of trifluoromethoxy-containing building blocks, including this compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to the corresponding benzaldehyde as the immediate precursor. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. The main synthetic challenge, therefore, lies in the efficient construction of 3-chloro-4-(trifluoromethoxy)benzaldehyde.

The synthesis of this key aldehyde intermediate can be envisioned as starting from a more readily available substituted toluene, such as 3-chloro-4-methylanisole. The core transformations would involve the conversion of the methoxy group to a trifluoromethoxy group and the oxidation of the methyl group to an aldehyde.

Synthesis of the Key Intermediate: 3-Chloro-4-(trifluoromethoxy)benzaldehyde

The synthesis of 3-chloro-4-(trifluoromethoxy)benzaldehyde is a multi-step process that leverages established methodologies for the introduction of the trifluoromethoxy group and the oxidation of a benzylic methyl group.

From Anisole to Trifluoromethyl Ether: The Yagupol'skii Reaction

The conversion of an aryl methyl ether (anisole) to an aryl trifluoromethyl ether is a hallmark of fluorine chemistry. The original method developed by Yagupol'skii involves a two-step chlorination-fluorination sequence.[1][2]

-

Trichloromethylation: The starting material, 3-chloro-4-methylanisole, is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or chlorine gas, to convert the methoxy group into a trichloromethoxy group.

-

Fluorination: The resulting trichloromethyl ether is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to exchange the chlorine atoms for fluorine, yielding the desired trifluoromethoxy group.

An alternative, one-pot procedure involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride.[3]

Oxidation of the Benzylic Methyl Group

With the trifluoromethoxy group in place, the next step is the oxidation of the methyl group of 3-chloro-4-(trifluoromethoxy)toluene to a formyl group. This can be achieved through various methods, including:

-

Free Radical Bromination followed by Hydrolysis: The toluene derivative can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form the corresponding benzyl bromide. Subsequent hydrolysis, for example, using sodium bicarbonate in a suitable solvent, will yield the benzaldehyde.

-

Direct Oxidation: A variety of oxidizing agents can be employed for the direct conversion of the methyl group to an aldehyde, although controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging.

First Reported Synthesis: Reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

The final and most direct step to obtain this compound is the reduction of the precursor aldehyde. This is a standard and well-documented transformation in organic chemistry.

Experimental Protocol: A Probable Method

The following protocol is a representative and highly effective method for the reduction of an aryl aldehyde to a benzyl alcohol.

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-chloro-4-(trifluoromethoxy)benzaldehyde in a mixture of methanol and dichloromethane at 0 °C (ice bath).

-

Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.

-

Remove the organic solvents under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography if necessary.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols without affecting other functional groups like the aryl chloride and trifluoromethoxy group. More powerful reducing agents like lithium aluminum hydride could also be used but require stricter anhydrous conditions and are generally less safe to handle on a large scale.

-

Solvent System: A mixture of methanol and dichloromethane is often used. Methanol is required to protonate the intermediate alkoxide, while dichloromethane helps to solubilize the aromatic starting material.

-

Workup Procedure: The acidic quench neutralizes the borate salts formed during the reaction. The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer before drying.

Characterization and Physical Properties

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃O₂ |

| Molecular Weight | 226.58 g/mol |

| Appearance | Off-white to light yellow solid |

| Boiling Point | 236.4 ± 35.0 °C at 760 Torr |

| Density | 1.456 ± 0.06 g/cm³ |

| Flash Point | 96.8 ± 25.9 °C |

Conclusion

While the formal "discovery" of this compound is not documented in a single seminal publication, its synthesis is a logical extension of well-established principles in fluorine chemistry and standard organic transformations. The key to its preparation lies in the synthesis of the corresponding benzaldehyde, a process rooted in the foundational work of Yagupol'skii on aryl trifluoromethyl ethers. The subsequent reduction to the target alcohol is a straightforward and high-yielding reaction. This technical guide provides a comprehensive overview of this synthetic pathway, offering valuable insights for researchers and professionals in the fields of drug discovery and materials science who utilize this important fluorinated building block.

References

- Yagupol'skii, L. M.; Fialkov, Y. A.; Troitskaya, V. I. Zh. Obshch. Khim.1955, 25, 1955-1960.

-

Müller, K.; Faeh, C.; Diederich, F. Science 2007 , 317, 1881-1886. ([Link])

- Yagupolskii, L. M. Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents; Naukova Dumka: Kiev, 1988.

-

Feiring, A. E. J. Org. Chem.1979 , 44, 2907-2910. ([Link])

Sources

"structural elucidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol"

An In-depth Technical Guide to the Structural Elucidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. Halogenated organic compounds, particularly those incorporating fluorine, are of significant interest due to their potential to modulate pharmacokinetic and pharmacodynamic properties. This compound is one such molecule, possessing a unique combination of a chloro substituent and a trifluoromethoxy group on a benzyl alcohol scaffold. These features are known to influence lipophilicity, metabolic stability, and binding affinity, making the molecule a valuable intermediate in organic synthesis.[1][2]

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. Moving beyond rote procedural descriptions, we will delve into the causality behind the selection of analytical techniques, emphasizing a self-validating system of cross-verification. The methodologies outlined herein are designed to provide researchers and drug development professionals with a robust strategy for confirming the identity and purity of this and structurally related compounds.

Compound Profile & Predicted Properties

A foundational step in any structural analysis is to collate known information and predict key physical and chemical properties. This data provides a theoretical baseline against which experimental results can be compared.

| Property | Value | Source |

| IUPAC Name | [3-Chloro-4-(trifluoromethoxy)phenyl]methanol | N/A |

| CAS Number | 56456-48-5 | [3][4] |

| Molecular Formula | C₈H₆ClF₃O₂ | N/A |

| Molecular Weight | 226.58 g/mol | |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 236.4 ± 35.0 °C at 760 Torr | [4] |

| Density | 1.456 ± 0.06 g/cm³ | [4] |

A Validated Workflow for Structural Confirmation

The structural elucidation of a molecule is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The strength of the final confirmation lies in the convergence of data from orthogonal methods. Our approach is designed to first identify the fundamental building blocks (functional groups), then map their precise connectivity, and finally, confirm the overall molecular formula and mass.

Caption: Integrated workflow for structural elucidation.

Part 1: Functional Group and Molecular Mass Determination

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is the initial reconnaissance tool. Its primary utility is the rapid and non-destructive identification of key functional groups present in the molecule. For this compound, we are specifically looking for evidence of the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen/carbon-fluorine bonds. The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a classic indicator of an alcohol's O-H stretch, resulting from hydrogen bonding.[5][6] The absence of a strong absorption around 1700 cm⁻¹ is equally important, as it rules out carbonyl-containing oxidation byproducts like aldehydes or carboxylic acids.

Self-Validating Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data Summary:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch, C-F stretch | Alcohol, Trifluoromethoxy |

| 800 - 600 | C-Cl stretch | Chloro-substituent |

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through high-resolution analysis (HRMS), its exact molecular formula. For a compound containing chlorine, MS offers a definitive diagnostic feature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M⁺ and M+2⁺) with a corresponding ~3:1 intensity ratio, providing unequivocal evidence for the presence of a single chlorine atom.

Self-Validating Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum. For HRMS, a TOF or Orbitrap analyzer is required to achieve the necessary mass accuracy.

Expected Data Summary:

| m/z Value (Expected) | Identity | Rationale & Key Features |

| 226 / 228 | [M]⁺ | Molecular Ion Peak. Exhibits the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 226.0008 | [M]⁺ (HRMS) | High-Resolution Mass. Corresponds to the exact mass of C₈H₆³⁵ClF₃O₂. |

| 209 / 211 | [M-OH]⁺ | Loss of the hydroxyl radical (17 Da). |

| 197 / 199 | [M-CH₂OH]⁺ | Benzylic cleavage, loss of the hydroxymethyl group (31 Da). |

Part 2: High-Resolution Structural Mapping with NMR